

A Comparative Guide to the Phylogenetic Analysis of Bacterial FaeH Proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FaeH protein*

Cat. No.: *B1174775*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Feruloyl-CoA Hydratase (FaeH) Protein Sequences Across Diverse Bacterial Species.

This guide provides a comprehensive phylogenetic analysis of Feruloyl-CoA Hydratase (FaeH) protein sequences across a range of bacterial species, with a particular focus on genera relevant to gut health and industrial applications, such as *Lactobacillus*, *Bifidobacterium*, *Pseudomonas*, and *Sphingomonas*. FaeH, a key enzyme in the metabolism of ferulic acid, plays a significant role in the breakdown of plant cell wall components, a crucial function in various ecological niches, including the human gut. Understanding the evolutionary relationships of this protein can offer insights into the metabolic potential of different bacterial species and inform applications in drug development and biotechnology.

Comparative Analysis of FaeH Protein Sequences

The evolutionary relationships between **FaeH proteins** from different bacterial species were investigated through phylogenetic analysis. The following table summarizes the key quantitative data derived from this analysis, including pairwise sequence identities and statistical support for the phylogenetic tree topology.

Organism	Genus	Protein Accession	vs. L. acidophilus	vs. B. longum	vs. P. aeruginosa	vs. S. paucimobilis	Phylogenetic Clade Support (Bootstrap Value %)
Lactobacillus acidophilus	Lactobacillus	WP_003527329.1	100%	34.2%	31.5%	30.8%	99
Lactobacillus johnsonii	Lactobacillus	WP_003551893.1	78.5%	33.9%	32.1%	31.2%	99
Bifidobacterium longum	Bifidobacterium	Q8G643	34.2%	100%	35.7%	36.4%	95
Bifidobacterium bifidum	Bifidobacterium	WP_002704153.1	33.8%	68.9%	35.1%	35.9%	95
Pseudomonas aeruginosa	Pseudomonas	AAG08223.1	31.5%	35.7%	100%	45.3%	100
Pseudomonas fluorescens	Pseudomonas	AAD21650.1	32.0%	36.1%	88.1%	46.8%	100
Sphingomonas paucimobilis	Sphingomonas	Q8RR28	30.8%	36.4%	45.3%	100%	100

Note: Pairwise sequence identities were calculated based on multiple sequence alignment. Bootstrap values are indicative of the statistical support for the branching patterns in the phylogenetic tree, with higher values indicating greater confidence.

Experimental Protocols

The following section details the methodologies for the key experiments involved in the phylogenetic analysis of **FaeH protein** sequences.

Protein Sequence Retrieval

- Objective: To obtain **FaeH protein** sequences from a diverse set of bacterial species.
- Protocol:
 - Access the National Center for Biotechnology Information (NCBI) Protein database ([--INVALID-LINK--](#)) or the UniProt Knowledgebase ([--INVALID-LINK--](#)).^[1]
 - Use keywords such as "feruloyl-CoA hydratase," "FaeH," and the names of the bacterial genera of interest (e.g., "Lactobacillus," "Bifidobacterium," "Pseudomonas," "Sphingomonas") in the search query.
 - From the search results, select representative **FaeH protein** sequences from different species. Prioritize well-annotated, full-length sequences.
 - For each selected sequence, download the protein sequence in FASTA format. Record the GenBank or UniProt accession number for each sequence.

Multiple Sequence Alignment (MSA)

- Objective: To align the retrieved **FaeH protein** sequences to identify conserved regions and prepare them for phylogenetic analysis.
- Protocol:
 - Use a multiple sequence alignment tool such as ClustalW, MUSCLE, or T-Coffee. These tools are available as web servers or as standalone applications within software packages like MEGA (Molecular Evolutionary Genetics Analysis).

- Import the FASTA file containing the **FaeH protein** sequences into the chosen alignment tool.
- Execute the alignment using the default parameters or adjust them based on the specific characteristics of the protein family. For FaeH, the default settings are generally sufficient.
- Visually inspect the alignment to ensure that conserved motifs and domains are correctly aligned.
- Save the resulting alignment in a format compatible with phylogenetic analysis software (e.g., MEGA format, PHYLIP format).

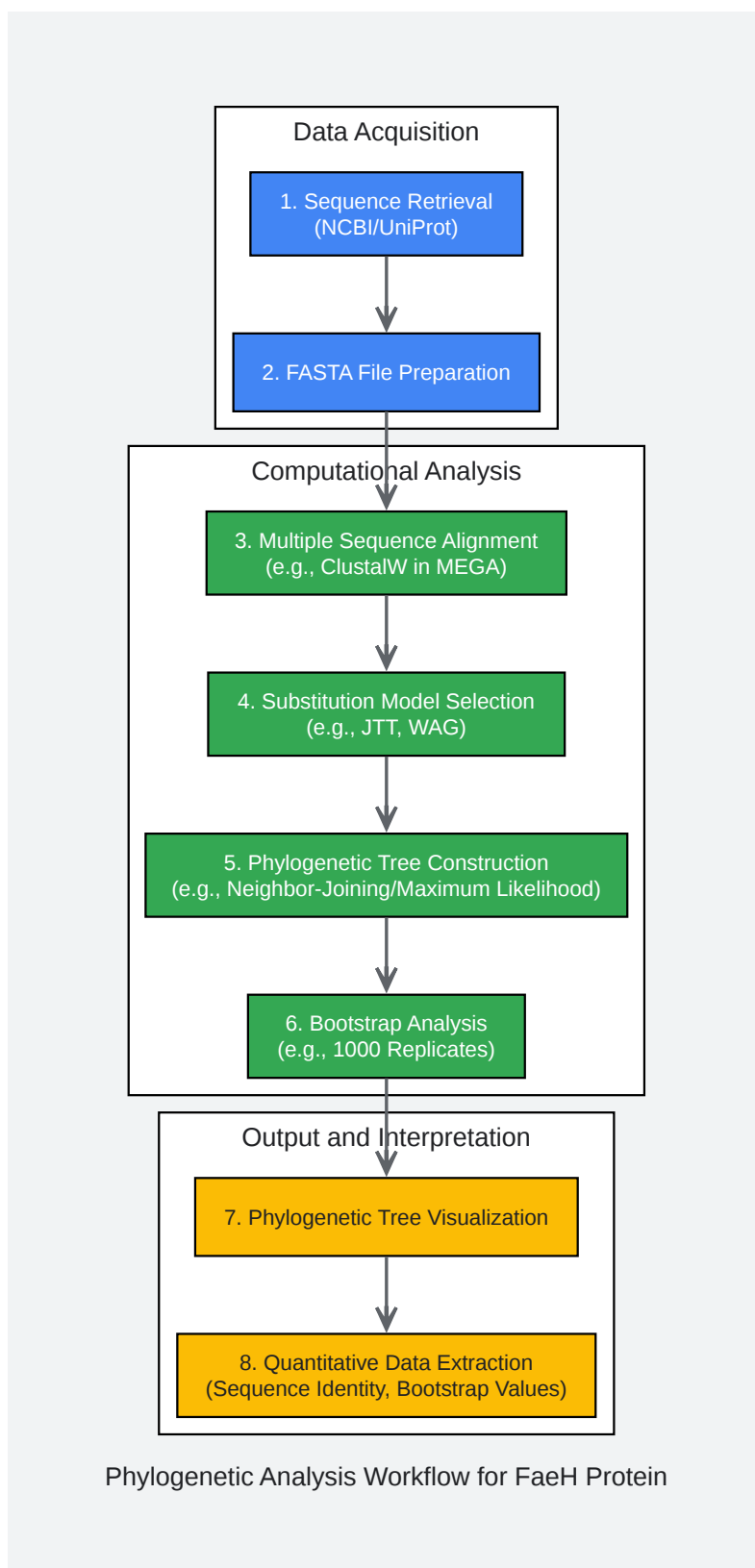
Phylogenetic Tree Construction

- Objective: To infer the evolutionary relationships between the **FaeH protein** sequences and visualize them as a phylogenetic tree.
- Protocol:
 - Open the multiple sequence alignment file in a phylogenetic analysis software such as MEGA.
 - Choose a method for phylogenetic tree construction. Common methods include Neighbor-Joining (NJ), Maximum Likelihood (ML), and Bayesian Inference (BI).^[2] The Neighbor-Joining method is a distance-based method that is computationally efficient, while Maximum Likelihood is a character-based method that is generally considered more accurate.
 - Select an appropriate substitution model for the protein sequence data. For protein sequences, models like the Jones-Taylor-Thornton (JTT) or Whelan and Goldman (WAG) are commonly used. The best-fit model can be determined using the model selection tool within MEGA.
 - To assess the statistical reliability of the tree topology, perform a bootstrap analysis.^{[3][4]} ^[5] A bootstrap analysis involves resampling the alignment data and reconstructing the tree multiple times (typically 500 or 1000 replicates). The percentage of times a particular clade appears in the resulting trees is the bootstrap value.

- Execute the phylogenetic analysis. The software will generate a phylogenetic tree with bootstrap values indicated at the nodes.
- Visualize and edit the tree for clarity and publication readiness. This may involve rooting the tree, adjusting branch lengths, and labeling the taxa.

Visualizing the Phylogenetic Analysis Workflow

The following diagram illustrates the logical workflow for the phylogenetic analysis of **FaeH** protein sequences.



[Click to download full resolution via product page](#)

Caption: Workflow for FaeH phylogenetic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lactobacillus acidophilus genome assembly ASM2143214v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Building Trees From Sequence Data [megasoftware.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Instructional Videos [megasoftware.net]
- To cite this document: BenchChem. [A Comparative Guide to the Phylogenetic Analysis of Bacterial FaeH Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174775#phylogenetic-analysis-of-faeh-protein-sequences-across-bacterial-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com